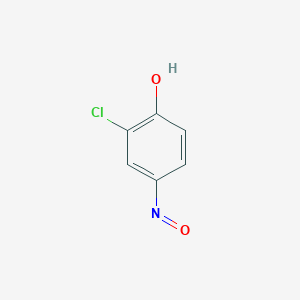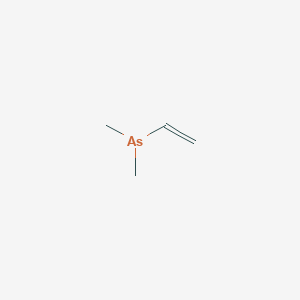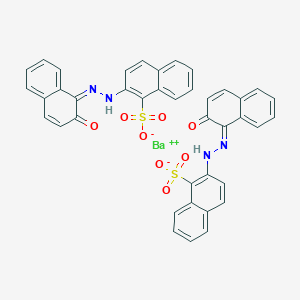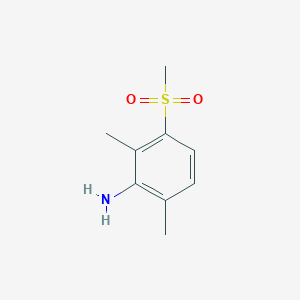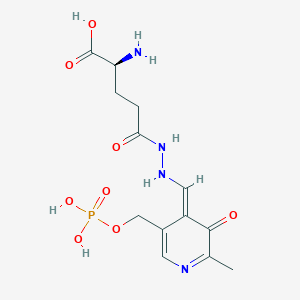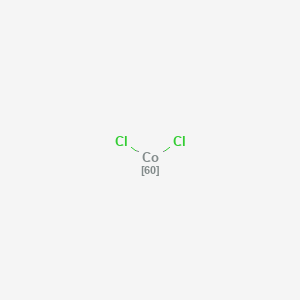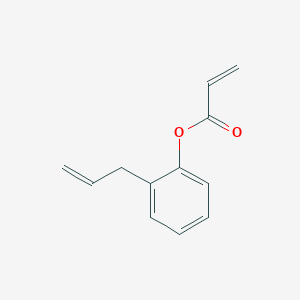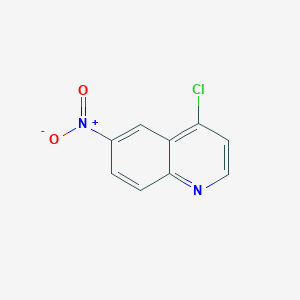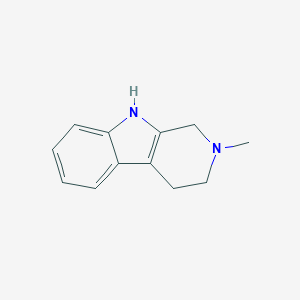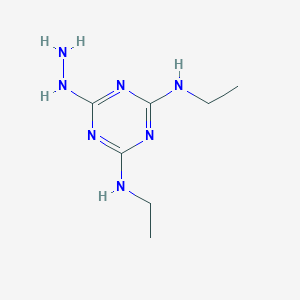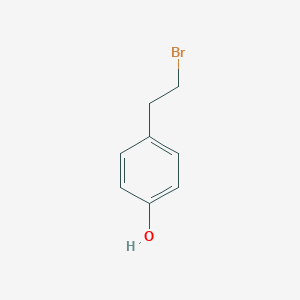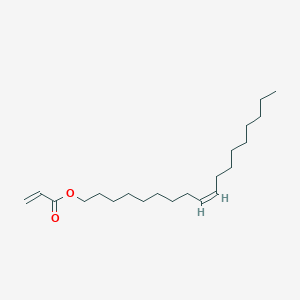
Oleyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleyl acrylate is a type of acrylate monomer that is widely used in various research applications. It is a clear, colorless liquid that is soluble in organic solvents and has a mild odor. Oleyl acrylate is mainly used in the synthesis of polymers, coatings, and adhesives.
Aplicaciones Científicas De Investigación
Oleyl acrylate has numerous scientific research applications, including:
1. Synthesis of Polymers: Oleyl acrylate is used in the synthesis of various polymers, including polyacrylates, polyurethanes, and polyesters. These polymers have applications in coatings, adhesives, and biomedical materials.
2. Coatings: Oleyl acrylate is used in the formulation of coatings for various surfaces, including metals, plastics, and textiles. These coatings provide excellent adhesion, durability, and resistance to weathering.
3. Adhesives: Oleyl acrylate is used in the formulation of pressure-sensitive adhesives. These adhesives have applications in the packaging, labeling, and medical industries.
4. Biomedical Materials: Oleyl acrylate is used in the synthesis of various biomedical materials, including hydrogels, drug delivery systems, and tissue engineering scaffolds.
Mecanismo De Acción
Oleyl acrylate acts as a reactive monomer in polymerization reactions. It undergoes free radical polymerization when exposed to UV light or other sources of energy. In the presence of a suitable initiator, oleyl acrylate undergoes a chain reaction that leads to the formation of a polymer.
Efectos Bioquímicos Y Fisiológicos
Oleyl acrylate has low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation and should be handled with care. Oleyl acrylate is not known to have any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using oleyl acrylate in lab experiments include:
1. High Reactivity: Oleyl acrylate is a highly reactive monomer that can undergo polymerization reactions under mild conditions.
2. Versatility: Oleyl acrylate can be used in the synthesis of various polymers, coatings, and adhesives, making it a versatile monomer.
3. Low Toxicity: Oleyl acrylate has low toxicity and is not considered to be a significant health hazard.
The limitations of using oleyl acrylate in lab experiments include:
1. Sensitivity to Oxygen: Oleyl acrylate is sensitive to oxygen and can undergo premature polymerization if exposed to air.
2. Limited Solubility: Oleyl acrylate has limited solubility in water and may require the use of organic solvents.
3. High Cost: Oleyl acrylate is relatively expensive compared to other monomers.
Direcciones Futuras
There are several future directions for research on oleyl acrylate, including:
1. Development of New Polymers: Oleyl acrylate can be used in the synthesis of new polymers with unique properties and applications.
2. Biomedical Applications: Oleyl acrylate has potential applications in the development of new biomedical materials, including drug delivery systems and tissue engineering scaffolds.
3. Green Chemistry: Oleyl acrylate can be used in the development of more sustainable and environmentally friendly polymers and coatings.
4. Improved
Métodos De Síntesis
Oleyl acrylate can be synthesized through the esterification reaction between oleyl alcohol and acrylic acid. The reaction is typically carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is then purified through distillation or other separation techniques.
Propiedades
Número CAS |
13533-18-1 |
|---|---|
Nombre del producto |
Oleyl acrylate |
Fórmula molecular |
C21H38O2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
[(Z)-octadec-9-enyl] prop-2-enoate |
InChI |
InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-21(22)4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11- |
Clave InChI |
ASAPXSLRMDUMFX-QXMHVHEDSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCOC(=O)C=C |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCOC(=O)C=C |
Otros números CAS |
13533-18-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)
